molecular formula C8H6F3NO2 B8510125 {4-[(Trifluoromethyl)oxy]phenyl}formamide

{4-[(Trifluoromethyl)oxy]phenyl}formamide

Cat. No. B8510125
M. Wt: 205.13 g/mol
InChI Key: NBEYIEFOLLTQAR-UHFFFAOYSA-N
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Patent
US09115132B2

Procedure details

1H-1,2,3-benzotriazole-1-carbaldehyde (299 mg, 2.032 mmol, Sigma-Aldrich) was added to a solution of 4-[(trifluoromethyl)oxy]aniline (0.227 mL, 1.694 mmol) in tetrahydrofuran (THF) (6 mL). The solution was heated to 60° C. and stirred for 22.5 hours. 1H-1,2,3-benzotriazole-1-carbaldehyde (199 mg, 1.355 mmol) was added and the reaction mixture stirred for a further 20 hours before concentrating in vacuo. The resulting solid was dissolved in DCM (30 ml), washed with 2M HCl (15 ml), the organic layer was passed through a hydrophobic frit and reduced in vacuo. The crude material was purified by silica chromatography (Biotage SP4, eluting iso-hexane (5 column volumes) followed by a gradient from 0-20% EtOAc in iso-hexane (over 15 column volumes)) to yield the title compound as a white solid (0.338 g).
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
0.227 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:10]=[O:11])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.[F:12][C:13]([F:23])([F:22])[O:14]C1C=CC(N)=CC=1>O1CCCC1>[F:12][C:13]([F:23])([F:22])[O:14][C:8]1[CH:7]=[CH:6][C:5]([NH:1][CH:10]=[O:11])=[CH:4][CH:9]=1

Inputs

Step One
Name
Quantity
299 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C=O
Name
Quantity
0.227 mL
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
199 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 22.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for a further 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in DCM (30 ml)
WASH
Type
WASH
Details
washed with 2M HCl (15 ml)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica chromatography (Biotage SP4
WASH
Type
WASH
Details
eluting iso-hexane (5 column volumes)

Outcomes

Product
Details
Reaction Time
22.5 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)NC=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.338 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.